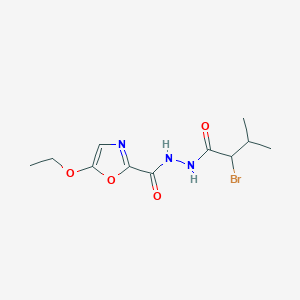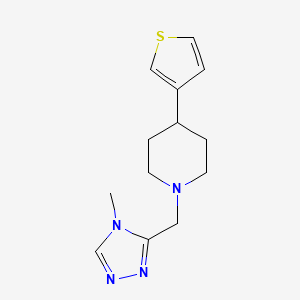
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Pharmacological Applications
One of the primary applications of derivatives similar to "1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine" includes their use as pharmacological agents. These compounds have been explored for their potential in treating various conditions, demonstrating a broad spectrum of biological activities. For instance, the research on derivatives of 1,2,4-triazoles has shown antimicrobial and antifungal activities, which indicates their potential in developing new therapeutic agents against infectious diseases (Bektaş et al., 2010). Similarly, studies have explored the synthesis of novel compounds that exhibit significant antimicrobial activity, suggesting their utility in addressing microbial resistance (Suresh, Lavanya, & Rao, 2016).
Molecular Interactions and Structural Analysis
Another area of research focuses on the molecular structure and interactions of triazole derivatives. Investigations into the crystal structure and theoretical analysis of intermolecular interactions provide insights into the behavior of these compounds at the molecular level. For example, studies have detailed the synthesis, crystal structure, and intermolecular interactions of biologically active derivatives of 1,2,4-triazoles, highlighting the role of these interactions in molecular packing and potentially influencing their biological activity (Shukla et al., 2017).
Antitumor Activity
The potential antitumor activity of certain derivatives has also been a significant focus, with research exploring the synthesis and biological evaluation of compounds for their efficacy against tumor cells. This includes the discovery of compounds that inhibit enzymes or biological processes crucial for cancer cell growth and survival, providing a foundation for the development of new anticancer drugs (Ding et al., 2016).
Propiedades
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-16-10-14-15-13(16)8-17-5-2-11(3-6-17)12-4-7-18-9-12/h4,7,9-11H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUILJFMGPFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2831743.png)
![3-[2-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2831745.png)
![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)
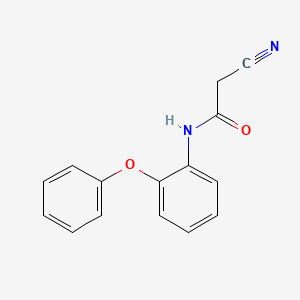
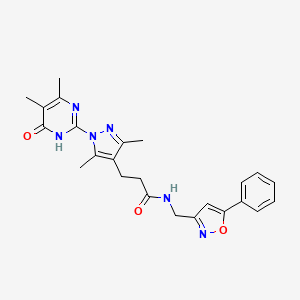
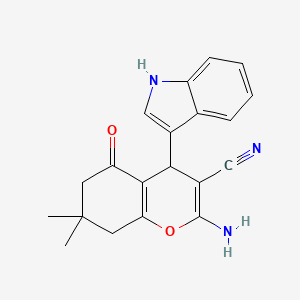
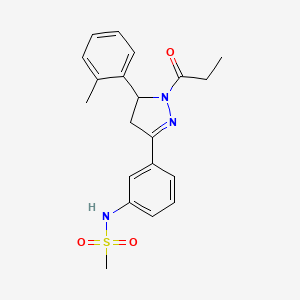
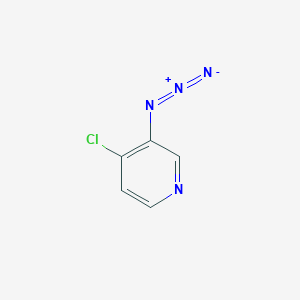
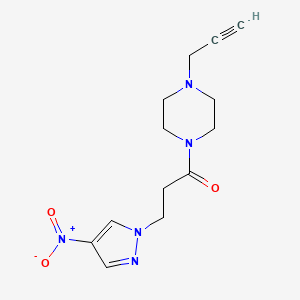
![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)
